10-Hydroxy Camptothecin-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

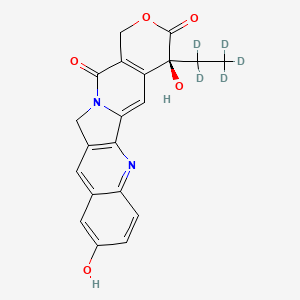

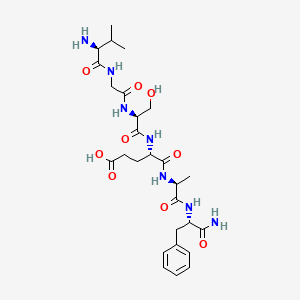

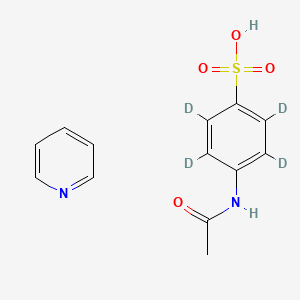

10-Hydroxy Camptothecin-d5 is a biochemical used for proteomics research . It is a derivative of Camptothecin, a naturally occurring cytotoxic alkaloid that has a unique intracellular target, topoisomerase I . The compound selectively inhibits the nuclear enzyme DNA topoisomerase, type I .

Synthesis Analysis

Camptothecin and its synthetic analogues have been developed to facilitate parenteral administration of the active lactone form of the compound by introducing functional groups to enhance solubility . In irinotecan, a piperidino–piperidino carbonyl moiety was introduced at the 10-hydroxy position which greatly increases the compound water-solubility .Molecular Structure Analysis

The molecular formula of 10-Hydroxy Camptothecin-d5 is C20H11D5N2O5, and it has a molecular weight of 369.38 . It is a derivative of Camptothecin, which has a planar pentacyclic ring structure, that includes a pyrrolo [3,4-β]-quinoline moiety .Chemical Reactions Analysis

Camptothecin and its derivatives, including 10-Hydroxy Camptothecin-d5, act by a unique mechanism inhibiting DNA topoisomerase . DNA topoisomerase I covalently binds to double-stranded DNA, forming a cleavable complex and producing a single-strand break .Physical And Chemical Properties Analysis

10-Hydroxy Camptothecin-d5 is a solid substance . It is slightly soluble in DMSO and methanol when heated . It has a melting point of >216° C (dec.) and a predicted boiling point of 820.7° C at 760 mmHg . Its predicted density is 1.6 g/cm^3 and the refractive index is n20D 1.78 .Wirkmechanismus

Safety and Hazards

10-Hydroxy Camptothecin-d5 is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is toxic if swallowed and suspected of causing genetic defects . It may cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure .

Zukünftige Richtungen

The camptothecins, including 10-Hydroxy Camptothecin-d5, are a maturing class of anticancer agents . Current efforts in research focus on construction of better drugs, prodrugs, and new forms of administration . There is also interest in combining camptothecins with other anticancer drugs and treatment modalities, as well as gaining a better understanding of the factors contributing to tumor sensitivity and resistance .

Eigenschaften

IUPAC Name |

(19S)-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWSQZCWOQZXHI-CWDCNSFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Hydroxy Camptothecin-d5 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)

![Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-[(4aS,7aS)-1-{[(prop-2-en-1-yl)oxy]carbonyl}octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1,4-dihydroquinoline-3-carboxylate](/img/structure/B589950.png)

![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid](/img/structure/B589962.png)